Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate
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Overview
Description
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group and an ester functional group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate typically involves a one-pot, two-step method. The process begins with the S-alkylation of a dihydropyrimidinone (DHPM) derivative by an α-bromoketone. This intermediate then undergoes an Eschenmoser sulfide contraction in the presence of triphenylphosphine to yield the desired product . The reaction conditions are carefully controlled to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of polymer-bound triphenylphosphine can help in simplifying the separation process and improving the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include triphenylphosphine, α-bromoketones, and various oxidizing or reducing agents. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The cyano and ester groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-cyanophenyl)acetate
- Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
- Ethyl 2-arylhydrazinecarboxylates
Uniqueness
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is unique due to its specific combination of cyano and ester functional groups, which confer distinct reactivity and applications compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-3-5-11(8-14)6-4-10/h3-7H,2H2,1H3/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRZEZOQINRJMQ-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C#N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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